molecular formula C17H14ClNO3 B2977705 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol CAS No. 879594-16-8

2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol

Cat. No.: B2977705
CAS No.: 879594-16-8
M. Wt: 315.75
InChI Key: HUWNIJFKGNTTHG-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 3, and a 5-methoxyphenol moiety at position 2. This structure combines aromatic and heterocyclic elements, which are often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects . The methoxyphenol group may enhance antioxidant properties, while the chlorophenyl substituent could improve lipophilicity and receptor binding .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNIJFKGNTTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization with acetic anhydride to yield the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types:

Biological Activity

2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

C24H20ClNO3\text{C}_{24}\text{H}_{20}\text{Cl}\text{N}\text{O}_3

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit anticancer activity. For instance, a study on triazole derivatives showed selective cytotoxic effects against human melanoma cells, suggesting that oxazole-based compounds may also possess similar properties .

Table 1: Summary of Anticancer Activities

Compound TypeCell LineActivity LevelMechanism of Action
Triazole DerivativeVMM917 (Melanoma)Selective CytotoxicCell cycle arrest at S phase
Oxazole DerivativeVariousPotentially HighInduction of apoptosis

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structural motifs show moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

In vitro studies have shown that compounds related to this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The oxazole ring is known to participate in hydrogen bonding and hydrophobic interactions with proteins, potentially leading to the inhibition of critical pathways involved in cell proliferation and survival.

Case Studies

  • Melanoma Treatment : A study highlighted the selective cytotoxicity of a triazole derivative against melanoma cells, which may parallel the effects seen with oxazole derivatives like this compound .
  • Antibacterial Screening : Another investigation reported the synthesis of various derivatives showing significant antibacterial effects. The structure-activity relationship (SAR) indicated that modifications on the oxazole ring could enhance antimicrobial potency .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents Key Differences Reference
2-[4-(4-Chlorophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol 1,2-oxazole - 4-chlorophenyl
- 3-trifluoromethyl
- 5-methoxyphenol
Trifluoromethyl vs. methyl group
4-(6-amino-5-(4-fluorophenyl)-3-methylpyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol Pyrano[2,3-c]pyrazole - 4-fluorophenyl
- 3-methyl
- 5-methoxyphenol
Pyrazole-fused ring vs. oxazole
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine 1,2,4-oxadiazole - 3-(4-chlorophenyl)
- 4-methylthiophen-2-amine
Oxadiazole core; amine substituent
[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine 1,2-oxazole - 3-(4-chlorophenyl)
- 5-methanamine
Methanamine vs. methoxyphenol

Key Observations :

  • Pyrano-pyrazole derivatives () replace the oxazole with a fused pyrazole ring, which may influence conformational flexibility and metabolic stability.
  • Oxadiazole-based compounds () introduce a different heterocycle, often associated with enhanced thermal stability and varied bioactivity .

Key Observations :

  • Chlorophenyl-substituted oxazoles () and pyrano-pyrazoles () share antihypertensive activity, suggesting the chlorophenyl group is critical for α1-adrenergic receptor interactions.

Physicochemical Properties

Property Target Compound (Estimated) 5-[3-(4-Chlorophenyl)-oxadiazol-5-yl]-thiophen-2-amine Trifluoromethyl Analog
Molecular Weight ~350–370 g/mol 350.76 g/mol 369.04 g/mol
LogP (Lipophilicity) Moderate (~3.5) ~3.1 Higher (~4.0)
Solubility Low (aqueous) Low Very low

Key Observations :

  • Methoxyphenol substituents may enhance solubility in polar solvents compared to non-polar analogs.

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